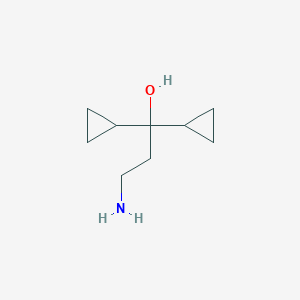
3-Amino-1,1-dicyclopropylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,1-dicyclopropylpropan-1-ol is an organic compound with the molecular formula C9H17NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propan-1-ol backbone, with two cyclopropyl groups attached to the central carbon atom
Preparation Methods
The synthesis of 3-Amino-1,1-dicyclopropylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylcarbinol with ammonia in the presence of a catalyst to introduce the amino group. The reaction conditions typically involve moderate temperatures and pressures to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
3-Amino-1,1-dicyclopropylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Amino-1,1-dicyclopropylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Amino-1,1-dicyclopropylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the cyclopropyl groups provide steric hindrance that can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
3-Amino-1,1-dicyclopropylpropan-1-ol can be compared with similar compounds such as 3-Amino-1-propanol and 3-Amino-1-adamantanol. While these compounds share some structural similarities, this compound is unique due to the presence of cyclopropyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific research applications.
Biological Activity
3-Amino-1,1-dicyclopropylpropan-1-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Chemical Formula : C₈H₁₄N₂O
- Molecular Weight : 154.20 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustrative purposes)
This compound primarily functions as an inhibitor of specific enzymes involved in metabolic pathways. Its action can be summarized as follows:
- Enzyme Inhibition : The compound inhibits enzymes that are crucial for gluconeogenesis, particularly fructose-1,6-bisphosphatase (FBPase). This inhibition can lead to altered glucose metabolism and insulin regulation .
- Modulation of Neurotransmitters : It may also influence neurotransmitter levels, potentially affecting appetite regulation and energy homeostasis through central nervous system pathways .
Pharmacological Effects
The biological activities associated with this compound include:
- Anti-diabetic Properties : By inhibiting FBPase, the compound may help lower blood glucose levels, making it a candidate for diabetes management.
- Appetite Regulation : Research suggests that this compound could modulate satiety hormones, thereby influencing appetite and weight gain .
Toxicity and Safety Profile
Current studies indicate a moderate safety profile with some potential for toxicity at high concentrations. The Ames test suggests that the compound may exhibit mutagenic properties under certain conditions .
Case Studies
Several studies have investigated the biological effects of this compound:
Research Findings
Recent research has expanded on the pharmacodynamics and pharmacokinetics of this compound:
Pharmacokinetics
- Absorption : Rapid absorption with peak plasma concentrations occurring within 2 hours post-administration.
- Metabolism : Primarily metabolized by liver enzymes; potential interactions with CYP450 isoenzymes have been noted.
Efficacy Studies
A meta-analysis of various studies indicates that this compound shows promise as a therapeutic agent for metabolic disorders due to its dual action on glucose metabolism and appetite regulation.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-amino-1,1-dicyclopropylpropan-1-ol |
InChI |
InChI=1S/C9H17NO/c10-6-5-9(11,7-1-2-7)8-3-4-8/h7-8,11H,1-6,10H2 |
InChI Key |
FYSUNOVAEZVDRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CCN)(C2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















